molecular formula C13H26BNO4S B8003987 N-(Ethanesulfonyl)piperidine-4-boronic acid pinacol ester

N-(Ethanesulfonyl)piperidine-4-boronic acid pinacol ester

Cat. No.: B8003987
M. Wt: 303.2 g/mol
InChI Key: DUTYIPIWIRMLMD-UHFFFAOYSA-N
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Description

N-(Ethanesulfonyl)piperidine-4-boronic acid pinacol ester is a complex organic compound that features both a piperidine ring and a boronate ester

Preparation Methods

The synthesis of N-(Ethanesulfonyl)piperidine-4-boronic acid pinacol ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Boronate Ester Formation: The final step involves the reaction of the piperidine derivative with bis(pinacolato)diboron under palladium-catalyzed conditions to form the boronate ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N-(Ethanesulfonyl)piperidine-4-boronic acid pinacol ester undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The boronate ester group can undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.

Scientific Research Applications

N-(Ethanesulfonyl)piperidine-4-boronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors or modulators of biological pathways.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(Ethanesulfonyl)piperidine-4-boronic acid pinacol ester depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Similar compounds include other boronate esters and sulfonylated piperidines

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
  • 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
  • 1-(Ethylsulfonyl)piperidine

This compound’s unique combination of functional groups makes it a versatile tool in various fields of research.

Properties

IUPAC Name

1-ethylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26BNO4S/c1-6-20(16,17)15-9-7-11(8-10-15)14-18-12(2,3)13(4,5)19-14/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTYIPIWIRMLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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